(R)-PFI-2 hydrochloride is a synthetic small-molecule [] classified as a dihydroquinazoline-2-one derivative []. It functions as a potent, selective, and cell-active inhibitor of the enzymatic activity of the protein SET Domain Containing (Lysine Methyltransferase) 7, more commonly known as SETD7 []. Its high selectivity for SETD7 over other similar proteins makes it a valuable tool for studying the specific roles and functions of SETD7 in various cellular processes [].
PFI-2 hydrochloride was developed by Pfizer during research aimed at identifying small molecules that could modulate methyltransferase activity. The compound's discovery involved iterative cycles of structure-guided design following initial high-throughput screening results that indicated its inhibitory potential against SETD7 .
The synthesis of PFI-2 hydrochloride involves several key steps, starting from commercially available precursors. The process typically includes:
The synthesis is characterized by specific reaction conditions including temperature control, solvent selection, and purification techniques like recrystallization and chromatography . Detailed methodologies can be found in supplementary materials accompanying research articles on PFI-2.
PFI-2 hydrochloride features a complex molecular structure that includes an isoquinoline core with various substituents that contribute to its biological activity. The specific stereochemistry at certain positions is crucial for its function as an inhibitor.
The molecular formula for PFI-2 hydrochloride is C₁₅H₁₅ClN₂O, with a molecular weight of approximately 274.75 g/mol. Its structural representation highlights functional groups essential for binding to the target enzyme .
PFI-2 hydrochloride primarily engages in reversible binding interactions with SETD7, inhibiting its methyltransferase activity. The compound competes with the natural substrate for binding sites on the enzyme.
Kinetic studies have shown that PFI-2 binds to SETD7 in a manner dependent on the presence of S-adenosylmethionine (SAM), which acts as a cofactor in methylation reactions. The inhibition constant (IC50) values indicate high potency, with values reported in nanomolar ranges .
PFI-2 hydrochloride inhibits SETD7 by binding to its active site, thereby preventing the transfer of methyl groups from SAM to histone substrates. This inhibition alters the methylation status of histones, leading to downstream effects on gene expression.
Research indicates that treatment with PFI-2 results in decreased levels of specific histone marks (e.g., H3K4me1), which are associated with active transcriptional regulation . The compound's effects have been documented in various cellular models, demonstrating its potential in manipulating epigenetic landscapes.
PFI-2 hydrochloride is typically presented as a white to off-white solid. Its solubility profile indicates good solubility in aqueous solutions, which is beneficial for biological assays.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its melting point and other thermodynamic properties can vary based on purity and formulation .
PFI-2 hydrochloride has been explored for various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2